molecular formula C10H11FS B7998419 1-Allylsulfanyl-3-fluoro-4-methylbenzene

1-Allylsulfanyl-3-fluoro-4-methylbenzene

Cat. No.: B7998419
M. Wt: 182.26 g/mol
InChI Key: ABPKIXPPVONHGG-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-3-fluoro-4-methylbenzene is an organic compound with the molecular formula C10H11FS. It is characterized by the presence of an allylsulfanyl group, a fluorine atom, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Allylsulfanyl-3-fluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a fluorobenzene derivative undergoes substitution with an allylsulfanyl group under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1-Allylsulfanyl-3-fluoro-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

1-Allylsulfanyl-3-fluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Allylsulfanyl-3-fluoro-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The allylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an allylsulfanyl group and a fluorine atom on the benzene ring provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-fluoro-1-methyl-4-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FS/c1-3-6-12-9-5-4-8(2)10(11)7-9/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPKIXPPVONHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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